![molecular formula C18H16N2O4S2 B2755824 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 942007-14-9](/img/structure/B2755824.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide
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Description
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-((4-methoxyphenyl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Ternary PSCs incorporating BTF achieved a power conversion efficiency (PCE) of 12.35%, outperforming the binary J71:ITIC-based device with a PCE of 10.79% .
- BTF has also been incorporated into a benchmark binary active layer (PM6:Y6), resulting in a remarkable PCE of 16.53%, the highest reported among all ternary PSCs .
- The compound serves as a model synthon in these studies, demonstrating its potential in sustainable and efficient synthetic methodologies .
- For instance, a conjugated copolymer called BBTA, based on a benzo[1,2-d:4,5-d’]bisthiazole core (similar to our compound), has been developed as a wide-bandgap donor material with complementary absorption to narrow-bandgap acceptors. Such materials are crucial for organic electronics and optoelectronic devices .
Photovoltaics and Solar Cells
Photocatalysis and Amination Reactions
Organic Electronics and Semiconductors
properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-22-11-2-4-12(5-3-11)25-7-6-17(21)20-18-19-13-8-14-15(24-10-23-14)9-16(13)26-18/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWBVZIUVVRXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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